Urea, ethyltrimethyl-(9CI)

Description

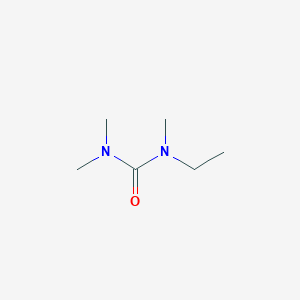

Structure

2D Structure

3D Structure

Properties

CAS No. |

113502-25-3 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-ethyl-1,3,3-trimethylurea |

InChI |

InChI=1S/C6H14N2O/c1-5-8(4)6(9)7(2)3/h5H2,1-4H3 |

InChI Key |

GQBOTXZNGCOPRJ-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=O)N(C)C |

Canonical SMILES |

CCN(C)C(=O)N(C)C |

Synonyms |

Urea, ethyltrimethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Urea, Ethyltrimethyl 9ci and Analogous Tri/tetrasubstituted Ureas

Traditional Synthetic Routes and Their Evolution

The classical methods for synthesizing ureas have historically relied on highly reactive intermediates, which, while effective, pose significant handling and environmental challenges.

Phosgene-Based Approaches and Challenges

The reaction of amines with phosgene (B1210022) (COCl₂) has long been a primary method for producing ureas. nih.gov This process typically involves the initial formation of a carbamoyl (B1232498) chloride or an isocyanate intermediate, which then reacts with another amine to form the final urea (B33335) product. For the synthesis of a trisubstituted urea like ethyltrimethylurea, this would involve reacting a disubstituted amine (e.g., ethylmethylamine) with phosgene to generate a carbamoyl chloride, followed by a reaction with a primary amine (e.g., methylamine).

However, the extreme toxicity and hazardous nature of phosgene gas have driven the search for safer alternatives. nih.govrsc.orgresearchgate.net Triphosgene, a solid and therefore more manageable phosgene equivalent, has been used as a substitute, but it still presents toxicity concerns. nih.gov The generation of stoichiometric amounts of hydrogen chloride (HCl) as a byproduct also necessitates the use of a base, adding to the reaction complexity and waste stream. google.com

Table 1: Challenges of Phosgene-Based Urea Synthesis

| Challenge | Description |

| Toxicity | Phosgene is a highly toxic and corrosive gas, posing significant handling and safety risks. nih.govrsc.org |

| Hazardous Byproducts | Reactions generate corrosive HCl, requiring neutralization and contributing to waste. google.com |

| Reaction Control | The high reactivity of phosgene can lead to the formation of undesired symmetrical ureas and other side products. |

| Specialized Equipment | The handling of phosgene necessitates specialized equipment and containment facilities. |

Carbamic Acid and Isocyanate Intermediate Pathways

A more common and generally safer traditional route involves the use of isocyanate intermediates. nih.gov For trisubstituted ureas, a disubstituted amine is not directly converted into an isocyanate. Instead, a monosubstituted amine is reacted with a phosgene equivalent to produce an isocyanate. This isocyanate then reacts with a disubstituted amine to yield the desired trisubstituted urea.

Alternatively, carbamic acids, formed from the reaction of amines with carbon dioxide (CO₂), can be dehydrated to produce isocyanates. acs.orgresearchgate.netacs.orgscholaris.ca These in-situ generated isocyanates can then be trapped by another amine to form unsymmetrical ureas. acs.orgorganic-chemistry.org While this approach avoids the direct use of phosgene, it often requires dehydrating agents and controlled conditions to prevent the formation of symmetrical byproducts. acs.org The Curtius, Hofmann, and Lossen rearrangements are other classical methods that generate isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively. nih.gov

Modern and Sustainable Synthetic Strategies

In response to the limitations of traditional methods, a new generation of synthetic strategies has emerged, emphasizing safety, sustainability, and efficiency.

Phosgene-Free and Green Chemistry Approaches (e.g., Carbonyldiimidazole, Dioxazolones)

Modern synthetic chemistry has increasingly focused on developing phosgene-free methods. Reagents like N,N'-Carbonyldiimidazole (CDI) have become popular as safer alternatives. nih.govnih.gov CDI, a stable, crystalline solid, reacts with amines to form a carbamoyl-imidazole intermediate, which then smoothly reacts with a second amine to produce the urea. This method avoids the formation of chlorinated byproducts. nih.gov Carbamoylimidazolium salts, derived from CDI, have also been developed as effective carbamoylating agents for synthesizing tri- and tetrasubstituted ureas. nih.gov

Another innovative green approach utilizes 3-substituted dioxazolones as isocyanate precursors. tandfonline.comresearchgate.net These compounds undergo mild thermal or photocatalytic decarboxylation to generate isocyanates in situ, which can then be trapped by amines. tandfonline.comresearchgate.netmdpi.com This method is advantageous as it is often metal-free and can be performed under mild conditions with non-toxic byproducts. tandfonline.comresearchgate.net Other phosgene substitutes that have been explored include S,S-dimethyl dithiocarbonate and bis(o-nitrophenyl) carbonate. organic-chemistry.orgmdpi.com

Table 2: Comparison of Phosgene-Free Reagents

| Reagent | Advantages | Disadvantages |

| N,N'-Carbonyldiimidazole (CDI) | Solid, stable, safer than phosgene, no chlorinated byproducts. nih.gov | Can require careful control to avoid side reactions. |

| 3-Substituted Dioxazolones | Metal-free, mild conditions, non-toxic byproducts. tandfonline.comresearchgate.net | Synthesis of the dioxazolone precursor is an additional step. |

| S,S-Dimethyl Dithiocarbonate | Can be used in water, high yields, valuable byproduct (methanethiol). organic-chemistry.org | The odor of the thiol byproduct can be an issue. |

Catalyst-Free and Solvent-Controlled Synthesis

Recent research has focused on developing catalyst-free and solvent-controlled methods for urea synthesis. Some reactions can be carried out in water, a green and abundant solvent, by reacting amines with potassium isocyanate. rsc.org This approach is simple, scalable, and often avoids the need for chromatographic purification. rsc.org

Solvent polarity and properties can also be harnessed to control the stereochemical outcome of reactions, a concept known as solvent-controlled diastereodivergent synthesis. researchgate.net While more commonly applied to other ring systems, the principles can be extended to the synthesis of complex ureas. Furthermore, catalyst-free methods for producing unsymmetrical ureas have been developed using carbonyl sulfide (B99878) (COS) and amines, where selectivity is controlled by temperature and reactant ratios. rsc.org

Microwave-Assisted and Flow Chemistry Applications in Urea Synthesis

The application of enabling technologies like microwave irradiation and flow chemistry has significantly advanced urea synthesis. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netrsc.orgthieme-connect.comscientific.netbeilstein-journals.org These reactions are frequently performed in environmentally benign solvents like water. researchgate.netthieme-connect.combeilstein-journals.org

Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters. nih.govacs.orgnih.goveuropa.eumdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, making highly exothermic reactions safer to handle. europa.eu Flow systems have been successfully used for the multi-step synthesis of ureas, including the in-situ generation and reaction of hazardous intermediates like isocyanates, thereby minimizing operator exposure. nih.govacs.org This technology is particularly well-suited for the rapid generation of compound libraries for drug discovery. nih.gov

Regioselectivity and Stereoselectivity Considerations in Substituted Urea Synthesis

Regioselectivity

The regioselective synthesis of trisubstituted ureas, such as N-ethyl-N',N'-dimethylurea (a structural isomer of ethyltrimethylurea), is crucial for defining the final structure of the molecule. The primary challenge lies in controlling which nitrogen atom of the urea backbone is substituted with which specific group.

One of the most effective strategies to ensure high regioselectivity is the stepwise addition of amines. This typically involves the reaction of a primary or secondary amine with an isocyanate or an isocyanate equivalent. The resulting disubstituted urea can then be further alkylated if it possesses a remaining N-H bond. For trisubstituted ureas, a common approach is to react a monosubstituted isocyanate with a disubstituted amine. For instance, the synthesis of N,N,N'-trisubstituted ureas can be achieved by reacting an N,N-disubstituted amine with an isocyanate. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective synthesis of unsymmetrical ureas. nih.gov For example, the coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can generate an in-situ aryl isocyanate, which then reacts with an amine to form the desired urea. nih.gov This one-pot method demonstrates good functional group tolerance and allows for the controlled synthesis of N,N'-di- and N,N,N'-trisubstituted ureas. nih.gov

Another regioselective method involves the use of carbamoylimidazoles. These can be prepared from an amine and N,N'-carbonyldiimidazole (CDI) and subsequently reacted with another amine to yield an unsymmetrical urea. organic-chemistry.org This approach avoids the formation of symmetrical urea byproducts. organic-chemistry.org

The table below summarizes different approaches to achieve regioselectivity in the synthesis of substituted ureas.

| Method | Reagents | Key Features | Reference |

| Stepwise Amine Addition | Isocyanate + Amine | Controlled, sequential addition of amines to an isocyanate or its equivalent. | nih.gov |

| Palladium-Catalyzed Coupling | Aryl Halide/Triflate + NaOCN + Amine | In-situ generation of isocyanate for controlled reaction with an amine. | nih.gov |

| Carbamoylimidazole Chemistry | Amine + CDI, then second Amine | Formation of an intermediate that reacts selectively with a second amine. | organic-chemistry.org |

| Iron(III)-Catalyzed Ritter-type Reaction | Alcohol + Urea | Alkylation of ureas with alcohols capable of forming stable carbocations. | rsc.org |

Stereoselectivity

While ethyltrimethylurea itself is not a chiral molecule, the principles of stereoselective synthesis are critical when preparing more complex, chiral tri- and tetrasubstituted ureas that are prevalent in pharmacologically active compounds. The introduction of stereocenters into urea derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Catalytic asymmetric desymmetrization reactions are a powerful method for creating chiral molecules. For example, the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas using a palladium catalyst can generate bicyclic ureas with three stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

Bifunctional (thio)urea organocatalysts are widely used to control stereoselectivity. These catalysts can activate electrophiles through hydrogen bonding and orient the reactants to favor the formation of one stereoisomer. beilstein-journals.org For instance, chiral thioureas have been employed in cascade reactions to synthesize 3,4-diaminochromanes with control over multiple stereocenters. uva.es

The stereoselective synthesis of cyclic ureas, such as tetrahydropyrimidin-2(1H)-ones, can be achieved through methods like intramolecular allylic C-H amination with a palladium catalyst and a chiral ligand. researchgate.net Furthermore, enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, facilitated by a chiral phosphoric acid catalyst, can produce exo-heterodimers with high enantioselectivity. rsc.org

The following table highlights some stereoselective strategies applicable to the synthesis of chiral substituted ureas.

| Strategy | Catalyst/Reagent | Application | Outcome | Reference |

| Asymmetric Desymmetrization | Pd-catalyst | Desymmetrization of meso-diallylpyrrolidinyl ureas | Enantioenriched bicyclic ureas with multiple stereocenters | nih.gov |

| Bifunctional Organocatalysis | Chiral (Thio)urea | Cascade reactions | Control of stereochemistry in cyclic structures | beilstein-journals.orguva.es |

| Asymmetric Hydrogenation | Pd-catalyst with chiral ligand | Hydrogenation of pyrimidines | Optically active cyclic ureas | researchgate.net |

| Enantioselective Heterodimerization | Chiral Phosphoric Acid | Heterodimerization of pyrrolidine-1-carboxamides | Exo-heterodimers with high enantioselectivity | rsc.org |

Scalable Synthetic Protocols for Large-Scale Research

The development of scalable synthetic protocols is essential for the production of substituted ureas for large-scale research and potential commercial applications. Key considerations for scalability include the use of readily available and inexpensive starting materials, avoidance of hazardous reagents, simple purification procedures, and high reaction efficiency.

Microwave-assisted organic synthesis has been shown to be a scalable and efficient method for preparing unsymmetrical ureas. A one-pot tandem synthesis via a Curtius rearrangement, where (hetero)aromatic acids and amines are irradiated in the presence of diphenylphosphoryl azide, can produce ureas in minutes with high yields. This method has been successfully applied to the gram-scale synthesis of biologically active compounds. nih.gov

Phosgene-free methods are particularly attractive for large-scale synthesis due to safety considerations. researchgate.net An improved procedure for preparing N,N'-alkyl aryl ureas and N,N'-dialkyl ureas from carbamates is reported to be efficient, cost-effective, green, and scalable. thieme-connect.comthieme-connect.com This method avoids hazardous reagents like phosgene and isocyanates and has a broad substrate scope with good to excellent yields. thieme-connect.comthieme-connect.com

The use of solid-phase synthesis can also facilitate the production of libraries of substituted ureas for screening purposes. A novel solid-phase method has been developed for the rapid synthesis of a 270-membered library of trisubstituted ureas, which are inhibitors of soluble epoxide hydrolase. nih.gov Furthermore, the use of recyclable magnetic reagents and scavengers in a multistep sequence allows for the synthesis of trisubstituted ureas with purification by simple magnetic decantation, which is highly amenable to scale-up. nih.gov

The following table provides an overview of scalable synthetic protocols for substituted ureas.

| Protocol | Key Features | Advantages for Scale-up | Reference |

| Microwave-Assisted Synthesis | Rapid, one-pot tandem reaction via Curtius rearrangement. | Short reaction times, high yields, demonstrated gram-scale synthesis. | nih.gov |

| Carbamate-Based Synthesis | Phosgene- and isocyanate-free, uses carbamates and amines. | Cost-effective, green, operationally simple, broad scope. | thieme-connect.comthieme-connect.com |

| Solid-Phase Synthesis with Magnetic Reagents | Use of recyclable magnetic reagents and scavengers. | Simplified purification (magnetic decantation), potential for automation. | nih.gov |

| Benign Synthesis using Dioxazolones | Phosgene- and metal-free, in-situ generation of isocyanates. | Use of non-toxic reagents, demonstrated gram-scale preparation. | tandfonline.com |

Advanced Spectroscopic Characterization of Urea, Ethyltrimethyl 9ci

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

The carbonyl (C=O) stretching vibration is a prominent feature in the infrared spectrum of ureas and related compounds, typically appearing in the range of 1760-1665 cm⁻¹. orgchemboulder.com The exact position of this band is sensitive to the molecular environment, including electronic and steric effects. For Urea (B33335), ethyltrimethyl-(9CI), the C=O stretching frequency provides information about the electronic influence of the ethyl and trimethyl substituents on the urea backbone.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| Carbonyl (C=O) Stretch | 1760-1665 orgchemboulder.com | Diagnostic for the urea functional group. |

| Methyl (CH₃) Asymmetric Stretch | ~2960 uomustansiriyah.edu.iqamazonaws.com | Confirms the presence of methyl groups. |

| Methyl (CH₃) Symmetric Stretch | ~2870 uomustansiriyah.edu.iqamazonaws.com | |

| Methyl (CH₃) Asymmetric Bend | ~1450 uomustansiriyah.edu.iqamazonaws.com | Provides information on the environment of the methyl groups. |

| Methyl (CH₃) Symmetric Bend (Umbrella Mode) | ~1375 spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and conformational dynamics of Urea, ethyltrimethyl-(9CI) in solution. By analyzing the spectra of different nuclei, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. libretexts.org A distinct peak for the carbonyl carbon is expected in the downfield region (typically 170-185 ppm for ureas). libretexts.orgwisc.edu Separate signals for the carbons of the ethyl group and the trimethylsilyl (B98337) group will also be present, with their chemical shifts providing further structural confirmation. libretexts.orgoregonstate.edu

¹⁵N NMR: Nitrogen-15 NMR spectroscopy directly probes the nitrogen atoms of the urea core. huji.ac.il Although ¹⁵N has low natural abundance and sensitivity, it provides valuable information about the electronic environment of the nitrogen atoms. huji.ac.ilspectrabase.com The chemical shifts of the two nitrogen atoms in Urea, ethyltrimethyl-(9CI) would be different due to their distinct substituents (one attached to the ethyl group and the other to the trimethylsilyl group), offering insight into the electronic effects of these groups. huji.ac.il The chemical shift referencing for nitrogen spectra can vary, with liquid ammonia (B1221849) or nitromethane (B149229) being common standards. huji.ac.il

| Nucleus | Typical Chemical Shift Range (ppm) | Expected Signals for Urea, ethyltrimethyl-(9CI) |

|---|---|---|

| ¹H | 0-10 oregonstate.edu | Ethyl group (quartet and triplet), Trimethylsilyl group (singlet) |

| ¹³C | 0-220 libretexts.orgwisc.edu | Carbonyl (C=O), Ethyl group carbons, Trimethylsilyl group carbons |

| ¹⁵N | Variable, dependent on reference huji.ac.il | Two distinct signals for the non-equivalent nitrogen atoms |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms and the through-space relationships within the molecule. ucalgary.ca

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org In Urea, ethyltrimethyl-(9CI), a COSY spectrum would show a cross-peak between the quartet of the ethyl -CH₂- group and the triplet of the ethyl -CH₃ group, confirming their connectivity. ucalgary.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgcolumbia.edu An ¹H-¹³C HSQC spectrum of Urea, ethyltrimethyl-(9CI) would show correlations between the protons and the carbons they are directly bonded to, for instance, linking the ethyl protons to their respective carbon signals. wikipedia.orgnih.gov This is a highly sensitive technique for establishing one-bond C-H connectivity. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. jeol.comlibretexts.orglibretexts.org HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in the urea moiety. libretexts.org For Urea, ethyltrimethyl-(9CI), HMBC correlations would be expected from the ethyl protons to the carbonyl carbon and from the trimethylsilyl protons to their adjacent nitrogen and potentially to the carbonyl carbon, providing a complete picture of the molecular skeleton. huji.ac.il

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. sigmaaldrich.compremierbiosoft.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. sigmaaldrich.comscienceready.com.auchembam.com

For Urea, ethyltrimethyl-(9CI), the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The high-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy. nih.gov

The fragmentation of the molecular ion provides valuable structural clues. libretexts.org The fragmentation pattern is a molecular fingerprint that can help in identifying the compound. scienceready.com.au Common fragmentation pathways for a substituted urea like this would involve cleavage of the bonds adjacent to the carbonyl group and within the substituent groups. The analysis of these fragment ions allows for the confirmation of the ethyl and trimethylsilyl groups and their connection to the urea core. libretexts.org

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is a powerful analytical technique used to investigate the electronic transitions within a molecule. For Urea, ethyltrimethyl-(9CI), this method provides insights into the energy differences between the ground electronic state and various excited states, which are primarily associated with the urea chromophore. The absorption of UV radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy unoccupied orbitals. The principal electronic transitions observed in alkyl-substituted ureas involve the non-bonding electrons (n) on the oxygen and nitrogen atoms and the pi (π) electrons of the carbonyl group.

The urea functional group contains a carbonyl group (C=O) and two nitrogen atoms, all of which possess non-bonding electrons (lone pairs). The carbonyl group also contains a π-bond. Consequently, the primary electronic transitions accessible in the near-UV region are the n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital) transitions.

Detailed research on simple alkylated ureas provides a basis for understanding the electronic spectrum of Urea, ethyltrimethyl-(9CI). For instance, computational studies on monoureas indicate the presence of a dipole-forbidden n → π* transition in the region of 180–210 nm. nih.gov This transition is characteristically weak. In addition, two more intense πnb → π* transitions are predicted to occur between 150 and 210 nm. nih.gov

Experimental data for structurally similar compounds, such as tetramethylurea, show a maximum absorption (λmax) in cyclohexane (B81311) at 217.5 nm, with a molar absorptivity (log ε) of 3.29. nih.govnih.gov This absorption is generally attributed to the high-energy π → π* transition. The n → π* transition is typically lower in energy (appears at a longer wavelength) but is often obscured by the much stronger π → π* band or is too weak to be distinctly observed. nih.govresearchgate.net In liquid amides, the major absorption band, primarily due to the π-π* transition, is observed in the 180-200 nm region. nih.gov The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific alkyl substitution pattern on the urea nitrogen atoms.

Based on the analysis of related compounds and general principles of electronic spectroscopy for the amide and urea chromophores, the expected electronic transitions for Urea, ethyltrimethyl-(9CI) are summarized in the table below.

Table 1: Predicted Electronic Transitions for Urea, ethyltrimethyl-(9CI)

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Orbitals |

|---|---|---|---|

| n → π* | ~210 - 230 | < 1000 | Promotion of a non-bonding electron from the oxygen or nitrogen to the antibonding π* orbital of the carbonyl group. |

| π → π* | < 220 | > 5000 | Promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. |

Note: The data presented in this table are estimated based on theoretical calculations and experimental data from structurally analogous compounds due to the absence of specific experimental data for Urea, ethyltrimethyl-(9CI).

Computational Chemistry and Theoretical Modeling of Urea, Ethyltrimethyl 9ci

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and, consequently, other molecular properties. iitg.ac.in

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org This approach is based on the principle that the energy of the system can be determined from its electron density. wikipedia.org DFT calculations are widely used to predict the ground state properties of molecules, such as their equilibrium geometry (bond lengths and angles), vibrational frequencies, and electronic properties.

For ethyltrimethylurea, DFT calculations can provide a precise description of its molecular structure. These calculations typically involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. The results of such calculations for a related urea (B33335) derivative are presented in the table below, showcasing typical bond lengths and angles that can be obtained.

Table 1: Selected Calculated Ground State Geometrical Parameters of a Urea Derivative using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | N-C (ethyl) | 1.47 Å |

| Bond Length | N-C (methyl) | 1.46 Å |

| Bond Angle | O=C-N | 121° |

| Bond Angle | N-C-N | 118° |

| Bond Angle | C-N-C (ethyl) | 122° |

| Bond Angle | C-N-C (methyl) | 119° |

Note: These are representative values for a substituted urea and actual values for Urea, ethyltrimethyl-(9CI) would require specific calculations.

Various functionals are employed within DFT to approximate the exchange and correlation energies, which are key components of the total energy. aps.org The choice of functional and basis set can influence the accuracy of the predicted properties. rsc.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods aim to solve the electronic Schrödinger equation to provide a highly accurate description of the electronic structure. iitg.ac.in While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution. rsc.orgnih.gov

For Urea, ethyltrimethyl-(9CI), high-level ab initio calculations can be used to refine the understanding of its electronic properties, such as ionization potential and electron affinity. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. rsc.org The development of explicitly correlated methods, such as CCSD(T)-F12, has further enhanced the accuracy of ab initio calculations while managing computational cost. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as Urea, ethyltrimethyl-(9CI), can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which describes the energy of the system as a function of its geometry. uni-leipzig.de

Scanning the potential energy surface involves systematically changing specific dihedral angles and calculating the energy at each step, while optimizing the rest of the geometry. uni-muenchen.de This process reveals the energy minima corresponding to stable conformers and the transition states that connect them. uni-muenchen.de For ethyltrimethylurea, rotations around the C-N bonds are expected to be the primary sources of conformational flexibility. The resulting potential energy map provides crucial information about the relative populations of different conformers at a given temperature and the dynamics of their interconversion.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the spectra. frontiersin.orgmdpi.com

Quantum chemical calculations can predict spectroscopic data such as:

Vibrational (Infrared and Raman) Frequencies: Calculated vibrational frequencies correspond to the different modes of vibration within the molecule. Comparing these with experimental IR and Raman spectra helps in assigning the observed bands to specific molecular motions. frontiersin.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR shielding constants can be converted into chemical shifts, aiding in the assignment of signals in experimental ¹H and ¹³C NMR spectra. plos.orgmdpi.com

Electronic (UV-Vis) Absorption Spectra: Time-dependent DFT (TD-DFT) and other excited-state methods can predict the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectra. plos.org

The accuracy of these predictions has significantly improved with the development of advanced computational models and basis sets. mdpi.com For instance, double-hybrid functionals in DFT have shown excellent performance in predicting rotational and vibrational spectroscopic parameters. frontiersin.org The table below illustrates a hypothetical comparison between calculated and experimental spectroscopic data for a related urea compound.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 160 ppm | 158 ppm |

| ¹H NMR | N-H Chemical Shift | 6.5 ppm | 6.3 ppm |

| IR Spectroscopy | C=O Stretch | 1680 cm⁻¹ | 1675 cm⁻¹ |

Note: These are example values and not specific to Urea, ethyltrimethyl-(9CI).

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry plays a vital role in understanding how chemical reactions occur by elucidating their reaction mechanisms. dalalinstitute.comlibretexts.org A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products on the potential energy surface. dalalinstitute.comims.ac.jp

For reactions involving Urea, ethyltrimethyl-(9CI), computational methods can be used to model the reaction pathway. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. nih.gov By analyzing the geometry of the transition state, chemists can gain insights into the bond-breaking and bond-forming processes that occur during the reaction. smu.edu Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the desired reactants and products. smu.edu This detailed understanding of the reaction mechanism at a molecular level is crucial for controlling and optimizing chemical reactions.

Reactivity and Reaction Mechanisms of Urea, Ethyltrimethyl 9ci

Hydrolysis and Decomposition Pathways under Varied Conditions

The stability of the urea (B33335) core in ethyltrimethyl urea is susceptible to hydrolysis and thermal decomposition, with the reaction pathways being highly dependent on the specific conditions employed.

Under acidic conditions, the hydrolysis of ethyltrimethyl urea is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the collapse of the intermediate and the formation of a carbamic acid derivative and a secondary amine. The carbamic acid is unstable and readily decomposes to carbon dioxide and another amine.

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium.

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the nitrogen atoms.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, breaking a carbon-nitrogen bond and releasing a secondary amine.

Formation and decomposition of carbamic acid: A carbamic acid intermediate is formed, which then decomposes to carbon dioxide and another secondary amine.

A general representation of the products from the acid-catalyzed hydrolysis of ethyltrimethyl urea is shown below:

| Reactant | Products |

| Urea, ethyltrimethyl-(9CI) | N,N-dimethylethylamine |

| N-methylamine | |

| Carbon dioxide |

This table represents the expected products based on general mechanisms of urea hydrolysis.

Thermal decomposition, or thermolysis, is a chemical breakdown caused by heat wikipedia.org. When subjected to high temperatures, ethyltrimethyl urea can undergo decomposition. The specific decomposition pathway and the resulting products are influenced by the temperature and the presence or absence of other reagents. In some cases, substituted ureas can decompose to form isocyanates and amines. For ethyltrimethyl urea, this would involve the cleavage of a C-N bond, potentially leading to the formation of N,N-dimethyl-N-ethyl isocyanate and methylamine, or other combinations depending on which C-N bond is broken. The formation of isocyanates is a common thermal decomposition pathway for ureas, particularly those with at least one hydrogen atom on a nitrogen, though it can also occur in fully substituted ureas under forcing conditions.

Nucleophilic and Electrophilic Reactions at Urea Functionality

The urea functionality in ethyltrimethyl urea possesses both nucleophilic and electrophilic centers. The lone pairs of electrons on the nitrogen and oxygen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic site wikipedia.orglibretexts.orglibretexts.orgyoutube.com.

Nucleophilic Reactions: The nitrogen atoms of ethyltrimethyl urea can act as nucleophiles, participating in reactions with various electrophiles. However, the presence of three alkyl groups on each nitrogen (two methyls on one, and an ethyl and a methyl on the other) creates significant steric hindrance, which can reduce the nucleophilicity of the nitrogen atoms compared to less substituted ureas.

Electrophilic Reactions: The carbonyl carbon of ethyltrimethyl urea is electrophilic and can be attacked by strong nucleophiles wikipedia.orglibretexts.orgyoutube.comyoutube.com. This reactivity is central to its hydrolysis, as discussed previously, and can also be exploited in reactions with other nucleophiles such as organometallic reagents. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophile, leading to the displacement of a leaving group wikipedia.org.

Hydrogenation Reactions and Selective Reduction Pathways

Mechanistic Studies of Functional Group Interconversions

Mechanistic studies provide a detailed, step-by-step understanding of how reactants are converted into products. While specific mechanistic studies on functional group interconversions of ethyltrimethyl urea are limited, the principles of related reactions can provide insight. For instance, the reaction of ureas with dicarbonyl compounds in acidic media has been shown to proceed via initial attack of the urea on the protonated dicarbonyl, leading to the formation of cyclic adducts rsc.orgrsc.org. Such studies highlight the importance of reaction conditions and substrate structure in determining the reaction pathway.

Catalytic Applications Involving Urea, Ethyltrimethyl 9ci and Its Structural Analogs

Organocatalytic Roles of Highly Substituted Urea (B33335) Derivatives

Highly substituted urea derivatives have carved a niche in the field of organocatalysis, primarily by leveraging their ability to form strong and directional hydrogen bonds. wikipedia.orgrsc.orgwikipedia.org Unlike simpler ureas, the increased substitution on the nitrogen atoms can fine-tune the electronic properties and steric environment of the N-H protons, enhancing their acidity and catalytic activity. mdpi.com

The core principle behind the organocatalytic action of these ureas lies in their capacity to act as hydrogen-bond donors, activating electrophiles and stabilizing transition states. wikipedia.orgwikipedia.org This non-covalent interaction mimics the role of Lewis acids, but with the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. rsc.org Bifunctional catalysts, which incorporate a urea moiety alongside a Brønsted or Lewis basic site, have proven to be particularly effective. rsc.orgscispace.comresearchgate.net In these systems, the urea group activates the electrophile, while the basic site activates the nucleophile, leading to a synergistic catalytic effect. scispace.com

Research has demonstrated the utility of substituted ureas in a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.commdpi.com For instance, chiral urea derivatives have been successfully employed in asymmetric synthesis, where the defined steric and electronic environment of the catalyst directs the stereochemical outcome of the reaction. nih.gov The efficiency of these catalysts is often influenced by the nature of the substituents on the urea nitrogen atoms. Electron-withdrawing groups tend to increase the acidity of the N-H protons and, consequently, the catalytic activity. researchgate.net

| Catalyst Type | Key Feature | Example Application |

| Monofunctional Ureas | Hydrogen-bond donation | Activation of carbonyls |

| Bifunctional Ureas | H-bond donation & Brønsted/Lewis base | Asymmetric Michael additions |

| Chiral Ureas | Stereochemical control | Enantioselective synthesis |

Ligand in Metal-Catalyzed Transformations

Beyond their role as standalone organocatalysts, substituted ureas serve as effective ligands in a range of metal-catalyzed reactions. The urea functionality can coordinate to metal centers through its oxygen or nitrogen atoms, influencing the reactivity and selectivity of the metallic catalyst.

Role in Hydrogenation Catalysis

While specific examples detailing the role of "Urea, ethyltrimethyl-(9CI)" in hydrogenation catalysis are not prevalent in the literature, the broader class of substituted ureas has been explored as ligands in such transformations. The ability of the urea moiety to form hydrogen bonds can be exploited to influence the substrate orientation at the metal center, thereby controlling the stereoselectivity of the hydrogenation process. Furthermore, the electronic properties of the urea ligand, modulated by its substituents, can impact the electron density at the metal, thereby tuning its catalytic activity.

Other Transition Metal-Mediated Reactions

The application of substituted urea derivatives as ligands extends to a variety of other transition metal-mediated reactions. Their coordination to metals like palladium, ruthenium, and copper can lead to catalysts with enhanced stability and reactivity. For example, urea-functionalized ligands have been utilized in cross-coupling reactions, where they can facilitate the reductive elimination step. The hydrogen-bonding capability of the urea can also play a role in substrate recognition and pre-organization, leading to higher reaction rates and selectivities.

Catalyst Design and Optimization Incorporating Substituted Urea Scaffolds

The design and optimization of catalysts based on substituted urea scaffolds is a dynamic area of research. A key strategy involves the synthesis of bifunctional catalysts where the urea moiety is appended to a chiral backbone, such as a cinchona alkaloid or a diamine. rsc.orgscispace.comresearchgate.net This approach combines the hydrogen-bonding activation of the urea with the stereodirecting ability of the chiral scaffold.

The systematic variation of substituents on the urea nitrogen atoms is a powerful tool for catalyst optimization. The introduction of bulky groups can create a well-defined chiral pocket around the active site, enhancing enantioselectivity. nih.gov Conversely, the incorporation of electron-withdrawing groups can increase the acidity of the urea protons, leading to higher catalytic activity. mdpi.com Computational studies are increasingly being used to predict the effect of different substituents on catalyst performance, thereby guiding synthetic efforts. mdpi.com

| Design Strategy | Goal | Example |

| Bifunctionality | Synergistic catalysis | Cinchona alkaloid-urea catalysts |

| Substituent Modification | Fine-tuning of activity and selectivity | Introduction of bulky or electron-withdrawing groups |

| Immobilization | Catalyst recyclability | Polymer-supported urea catalysts |

Advanced Chemical Applications of Urea, Ethyltrimethyl 9ci in Materials Science and Organic Synthesis

Use as Building Blocks for Complex Organic Molecules

The urea (B33335) functional group is a cornerstone in the synthesis of a multitude of organic compounds, including pharmaceuticals, agrochemicals, and dyes. nih.gov Substituted ureas like ethyltrimethylurea serve as valuable building blocks, providing a stable and versatile core structure for elaboration into more complex molecular architectures. The synthesis of such derivatives often involves the reaction of amines with isocyanates or phosgene (B1210022) equivalents. nih.govnih.gov

The general utility of urea derivatives as synthetic intermediates is well-established. They can be employed in reactions to form heterocyclic compounds or to act as linkers in larger molecular assemblies. nih.govresearchgate.net For instance, urea-containing building blocks are integral to the synthesis of complex natural products and their analogues, such as the cystobactamids, which are potent antibiotics. researchgate.net While specific, widely-published examples detailing the use of ethyltrimethylurea as a starting material for a named complex molecule are not prevalent, its structure is amenable to established synthetic transformations common for tetra-substituted ureas.

Table 1: General Synthetic Routes to Substituted Ureas

| Method | Reactants | Intermediate/Key Step | Utility |

|---|---|---|---|

| Phosgene-based | Amines, Phosgene (or equivalents like triphosgene) | Formation of an isocyanate intermediate | Widely applicable for symmetrical and unsymmetrical ureas. nih.gov |

| Isocyanate Addition | Amine, Isocyanate | Direct nucleophilic addition | A convenient and common method in drug discovery. nih.govhw.ac.uk |

| Carbamate (B1207046) Displacement | Phenyl Carbamate, Amine | Nucleophilic substitution in a solvent like DMSO | Avoids toxic reagents like phosgene under mild conditions. google.com |

| Carbonylative Coupling | Azides, Amines, Carbon Monoxide | Palladium-catalyzed reaction | Forms unsymmetrical ureas with nitrogen gas as a byproduct. organic-chemistry.org |

These established methods underscore the potential of sourcing or synthesizing ethyltrimethylurea to serve as a precursor in multi-step synthetic campaigns aimed at novel molecular targets.

Applications in Polymer Chemistry (e.g., as monomers or modifiers)

In polymer chemistry, urea functionalities are incorporated into polymer backbones or as pendant groups to impart specific properties such as improved adhesion, thermal stability, and mechanical strength. This is due to the ability of the urea group to form strong, double-dentate hydrogen bonds. researchgate.net

Urea itself is a key monomer in the production of urea-formaldehyde resins, which are widely used as adhesives and in laminates. study.com While ethyltrimethylurea, being a fully substituted urea, cannot undergo the same condensation polymerization as urea (as it lacks N-H protons), its derivatives can be functionalized to act as monomers. For example, introducing a polymerizable group like a methacrylate (B99206) or acrylate (B77674) onto one of the alkyl chains would transform it into a functional monomer. google.comepo.org Such monomers are valuable for improving the wet adhesion properties of latex paints and other emulsion polymers. epo.orggoogle.com

Ethyltrimethylurea could also function as a polymer modifier or additive. In polyurethane or polyurea systems, small molecules can act as plasticizers or flow agents. Furthermore, the polarity and hydrogen bond accepting capability of the carbonyl oxygen in ethyltrimethylurea could be leveraged to modify the properties of polymer blends by influencing intermolecular interactions. Although direct industrial applications of ethyltrimethylurea in this context are not widely documented, the principles of using urea derivatives as monomers and modifiers are fundamental in polymer science. westlake.edu.cnnih.govencyclopedia.pub

Table 2: Potential Roles of Functionalized Ethyltrimethylurea in Polymer Systems

| Application | Role | Mechanism of Action | Potential Improved Property |

|---|---|---|---|

| Emulsion Polymers | Co-monomer | Covalent incorporation into the polymer backbone | Wet adhesion, solvent resistance. epo.org |

| Polyurea/Polyurethane Systems | Chain Extender/Modifier | Reaction with isocyanate groups (if functionalized with amine/hydroxyl groups) | Altered mechanical properties (e.g., hardness, elasticity). researchgate.net |

| Polymer Blends | Additive/Compatibilizer | Modifying intermolecular forces between polymer chains | Improved miscibility, altered thermal properties. |

Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. uni-bielefeld.de The urea group is a powerful motif in this field because its N-H protons are excellent hydrogen bond donors and its carbonyl oxygen is an effective hydrogen bond acceptor. researchgate.net These interactions are directional and strong, allowing for the programmed self-assembly of molecules into complex architectures like gels, capsules, and polymers. nih.govrsc.orgnih.gov

However, in Urea, ethyltrimethyl-(9CI), all hydrogen atoms on the nitrogen atoms have been replaced by alkyl groups (ethyl and trimethyl). This structural feature fundamentally changes its role in non-covalent interactions. It can no longer act as a hydrogen bond donor. Its primary role in supramolecular assemblies is therefore limited to:

Hydrogen Bond Acceptor: The carbonyl oxygen remains a potent hydrogen bond acceptor, capable of interacting with donor molecules.

Dispersion Forces: The alkyl groups (ethyl, methyl) contribute to van der Waals and hydrophobic interactions.

The inability to form the classic N-H---O hydrogen bond networks that characterize many urea-based supramolecular structures means that ethyltrimethylurea itself is unlikely to form extensive self-assembled structures. researchgate.netnih.gov Instead, it would more likely act as a guest molecule within a host system, a solvent to modulate interactions, or a component in a multi-part system where other molecules provide the necessary hydrogen bond donating capabilities. nih.gov Its interactions would be dominated by weaker forces and its function would be to occupy space or interact with specific sites in a larger assembly, rather than driving the assembly itself.

Development of Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are essential for separating enantiomers (mirror-image isomers) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful and widely used. nih.gov These polysaccharides are often derivatized with various functional groups to enhance their chiral recognition capabilities.

Urea functionalities are frequently used as linkers to covalently bond chiral selectors to a support material, such as silica (B1680970) gel. nih.gov The urea linkage provides a stable and robust connection. Furthermore, derivatives like phenylcarbamates of polysaccharides are exceptionally effective for enantioseparation. For example, cellulose tris(3,5-dimethylphenylcarbamate) is a highly successful commercial CSP. The carbamate group is structurally related to the urea group, and the N-H and C=O moieties play a crucial role in forming transient diastereomeric complexes with analytes through hydrogen bonding, dipole-dipole, and π-π interactions, which are necessary for chiral discrimination.

While direct application of Urea, ethyltrimethyl-(9CI) in a CSP is not documented, its structural elements are relevant. A synthetic pathway could envision a derivative of ethyltrimethylurea being part of a chiral selector itself or as a component of the linker chemistry. The development of novel CSPs is an active area of research, and various urea derivatives are explored to fine-tune the enantioselectivity for specific classes of compounds. mdpi.commdpi.com

Table 3: Common Interactions in Polysaccharide-Based Chiral Separation

| Interaction Type | Description | Role of Urea/Carbamate Moiety |

|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donors (e.g., N-H, O-H) and acceptors (e.g., C=O). | The C=O group acts as a key H-bond acceptor site. The N-H in related carbamates acts as a donor. |

| Dipole-Dipole Interactions | Attraction between polar functional groups. | The highly polar urea/carbamate group provides a strong dipole moment. |

| π-π Stacking | Interaction between aromatic rings. | Often facilitated by aromatic substituents on the urea/carbamate derivative. |

Structure Reactivity Relationships and Design Principles for Urea, Ethyltrimethyl 9ci Derivatives

Impact of Alkyl Substitution Patterns on Reactivity and Selectivity

The reactivity of the urea (B33335) moiety is significantly influenced by the nature and arrangement of its alkyl substituents. In ethyltrimethyl urea, the presence of four alkyl groups—one ethyl and three methyl groups—profoundly alters its properties compared to unsubstituted urea.

One of the most critical aspects of urea chemistry is its ability to act as a hydrogen bond donor. However, in a fully substituted urea like ethyltrimethyl urea, the absence of N-H protons means it can only function as a hydrogen bond acceptor through its carbonyl oxygen. The electron-donating nature of the alkyl groups increases the electron density on the carbonyl oxygen, enhancing its hydrogen bond acceptor strength. This property is crucial in its potential application as a catalyst or in molecular recognition, where it can interact with hydrogen bond donors.

The steric bulk of the alkyl groups also plays a pivotal role in dictating reactivity. The ethyl and methyl groups can sterically hinder the approach of reactants to the carbonyl carbon, thereby influencing the rates of nucleophilic attack. This steric hindrance can be exploited to enhance selectivity in certain reactions. For instance, in reactions where the urea derivative acts as a Lewis base, the steric environment around the carbonyl oxygen can favor interactions with smaller, less hindered Lewis acids.

Computational studies on the hydrolysis of tetramethylurea, a close analog of ethyltrimethyl urea, have provided insights into the reactivity of tetra-alkyl ureas. The hydrolysis of tetramethylurea is significantly slower than that of unsubstituted urea, a consequence of both electronic and steric effects. The electron-donating methyl groups stabilize the urea molecule, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water. The steric hindrance from the four methyl groups further impedes the approach of the nucleophile.

Table 1: Calculated Gibbs Free Energy Barriers for the Hydrolysis of Tetramethylurea (Me4U) in Aqueous Solution This table presents computational data for tetramethylurea as a proxy for ethyltrimethyl urea, illustrating the impact of full alkyl substitution on reactivity.

| Temperature (K) | Alkaline Pathway (kcal/mol) | Two-Water APNE Pathway (kcal/mol) |

| 298.15 | 35.8 | 31.7 |

| 402.00 | 36.1 | 32.1 |

| 428.00 | 36.2 | 32.3 |

| 453.00 | 36.4 | 32.5 |

| 477.00 | 36.5 | 32.7 |

| 500.00 | 36.7 | 32.8 |

Data sourced from computational studies on the hydrolysis of tetramethylurea. The "Two-Water APNE Pathway" refers to a neutral hydrolysis mechanism involving two water molecules.

Conformational Effects on Chemical Behavior

The three-dimensional arrangement of the ethyl and methyl groups around the central urea core has a profound impact on the molecule's chemical behavior. The rotation around the C-N bonds in ureas is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pairs into the carbonyl group. This leads to the existence of different conformers.

For asymmetrically substituted ureas like ethyltrimethyl urea, several conformational isomers are possible, depending on the relative orientation of the alkyl groups. The steric interactions between the substituents play a crucial role in determining the most stable conformation. It is generally observed that conformations that minimize steric clashes between the larger alkyl groups are favored.

The conformational preference can directly influence the accessibility of the carbonyl oxygen's lone pairs for hydrogen bonding or coordination to Lewis acids. A conformation where the lone pairs are sterically shielded will result in weaker interactions and potentially lower catalytic activity if the urea is used as a Lewis basic catalyst.

Theoretical studies on the rotational barriers in N,N,N'-trimethylurea, another close analog, provide valuable information. The barrier to rotation around the C-N(CH3)2 bond is influenced by the solvent environment. In non-polar solvents, the rotational barrier is lower than in polar, protic solvents where hydrogen bonding interactions with the solvent can stabilize the ground state conformation, thereby increasing the energy required for rotation.

Table 2: Experimental and Theoretical Rotational Barriers for N,N,N'-trimethylurea (TMU) This table provides data for N,N,N'-trimethylurea as an illustrative example of the conformational dynamics in asymmetrically substituted ureas.

| Solvent | Experimental ΔG‡ (kcal/mol) | Theoretical ΔG‡ (kcal/mol) |

| CD2Cl2 | 10.8 ± 0.3 | - |

| CD3OD | 11.3 ± 0.6 | 11.1 |

| D2O/CD3OD | 12.4 ± 0.6 | 12.2 |

ΔG‡ represents the Gibbs free energy of activation for rotation around the C-N(CH3)2 bond. Theoretical values were obtained using computational methods. nih.gov

The specific arrangement of the ethyl and three methyl groups in ethyltrimethyl urea will determine its precise conformational landscape and, consequently, its chemical properties.

Rational Design of Modified Urea Structures for Specific Chemical Functions

The insights gained from studying the structure-reactivity relationships and conformational effects of ethyltrimethyl urea can be applied to the rational design of new urea derivatives with specific chemical functions. By systematically modifying the alkyl substitution pattern, one can fine-tune the electronic and steric properties of the molecule.

Enhancing Catalytic Activity: For applications where the urea derivative is intended to act as a Lewis basic catalyst, modifications can be made to increase the basicity of the carbonyl oxygen and optimize its accessibility. Replacing methyl groups with more electron-donating alkyl groups could increase the electron density on the oxygen. Conversely, to reduce steric hindrance around the active site, smaller alkyl groups or cyclic structures could be incorporated.

Controlling Selectivity: The steric bulk of the alkyl substituents can be strategically manipulated to control the selectivity of reactions. For instance, in a catalytic process, a bulky urea derivative might preferentially bind to a smaller substrate, leading to high regioselectivity or stereoselectivity. Chiral alkyl groups can be introduced to create chiral urea derivatives for asymmetric catalysis.

Modulating Physical Properties: The alkyl substitution pattern also influences the physical properties of the urea derivative, such as its solubility and melting point. For practical applications, it is often necessary to design molecules with specific physical properties. For example, increasing the length of the alkyl chains can enhance solubility in non-polar solvents.

The design process often involves a combination of experimental synthesis and computational modeling. Quantum chemical calculations can be used to predict the electronic properties, conformational preferences, and reactivity of new urea derivatives before they are synthesized, thus guiding the experimental efforts in a more efficient manner.

Future Research Directions and Emerging Paradigms for Highly Substituted Urea Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis of highly substituted ureas, including ethyltrimethyl urea (B33335), is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. Continuous-flow systems, which utilize sequential microreactors, offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. acs.orgacs.org These systems allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org For instance, the synthesis of unsymmetrical ureas has been successfully demonstrated in continuous-flow setups, starting from tert-butoxycarbonyl protected amines. acs.org

Automated synthesis reactors, coupled with in-situ analysis, are further revolutionizing the development of synthetic routes to complex ureas. mt.com These automated systems can perform multi-step syntheses and reaction optimizations with minimal human intervention, significantly accelerating the discovery of new derivatives. pkusam.cnchinesechemsoc.org The challenges in automating urea production, such as handling corrosive reagents like ammonium (B1175870) carbamate (B1207046), are being addressed through the development of specialized materials and real-time monitoring and control systems. emersonautomationexperts.comblogspot.com This automation extends to the parallel synthesis of urea libraries, facilitating high-throughput screening for various applications. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Substituted Ureas

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Control | Limited | Precise |

| Safety | Potential for thermal runaway | Enhanced |

| Scalability | Challenging | Straightforward |

| Reproducibility | Variable | High |

| Reagent Handling | Manual | Automated |

Exploration of Novel Reactivity Pathways

Future research is expected to uncover novel reactivity pathways for highly substituted ureas. While traditional synthetic methods often involve the use of phosgene (B1210022) or isocyanates, there is a growing interest in developing safer and more sustainable alternatives. nih.gov These include metal-catalyzed C-N cross-coupling reactions and rearrangements like the Hofmann, Curtius, and Lossen rearrangements. researchgate.net The direct carbonylation of amines with carbon monoxide and sulfur also presents a viable route to urea derivatives. acs.org

The exploration of substituent effects on the reactivity of the urea scaffold is another promising area. For instance, first-principles electronic structure calculations have been used to understand the hydrolysis of urea and its derivatives, revealing unexpected substituent effects that influence reaction pathways. nih.gov Such studies can guide the design of ureas with specific reactivity profiles. Furthermore, the use of urea as a reagent in addition/cyclization/fragmentation cascades is opening up new avenues for the synthesis of complex heterocyclic compounds. researchgate.net

Advanced Characterization Techniques for In Situ Monitoring of Reactions

The real-time analysis of reaction mixtures is crucial for understanding reaction mechanisms and optimizing process parameters. Advanced characterization techniques are enabling the in situ monitoring of urea synthesis and subsequent reactions with unprecedented detail. mt.commt.com Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful in this regard. mt.comacs.orgresearcher.life

In situ FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for the precise determination of reaction kinetics and endpoints. mt.commt.com These techniques are compatible with both batch and flow chemistry setups and can be used to monitor transient and labile species that would be difficult to detect with offline methods. spectroscopyonline.com For example, in-line FT-IR has been used to monitor the formation of isocyanate intermediates in the synthesis of nonsymmetrically substituted ureas. acs.orgacs.org The data obtained from these techniques is invaluable for developing robust and efficient synthetic processes. mt.com

Table 2: In Situ Monitoring Techniques for Urea Chemistry

| Technique | Information Provided | Advantages |

|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration of species | Real-time, non-invasive, compatible with flow systems |

| Raman Spectroscopy | Molecular vibrations, structural information | Complementary to FTIR, suitable for aqueous systems acs.org |

| NMR Spectroscopy | Detailed structural elucidation, reaction kinetics | Provides rich structural information |

Theoretical Prediction of Novel Derivatives with Tailored Chemical Functions

Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of novel urea derivatives with specific, tailored chemical functions. acs.org By employing electronic structure calculations and reaction rate theories, it is possible to predict the physicochemical properties and reactivity of yet-to-be-synthesized molecules. acs.orgnih.gov For example, theoretical studies have been used to calculate the enthalpies of formation and bond dissociation energies of various urea derivatives, providing insights into their thermal stability. acs.orgnih.gov

These predictive models can be used to screen large virtual libraries of compounds, identifying candidates with desirable properties for specific applications, such as catalysis, materials science, or medicinal chemistry. pkusam.cn For instance, computational fluid dynamics (CFD) can be used to predict the formation of urea-based deposits in industrial processes, enabling the design of mitigation strategies. convergecfd.com As computational methods become more accurate and efficient, their role in guiding experimental research in highly substituted urea chemistry will undoubtedly continue to grow, paving the way for the discovery of new molecules with unprecedented functionalities. pkusam.cnacs.org

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for preparing Urea, ethyltrimethyl-(9CI), and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of Urea, ethyltrimethyl-(9CI) (CAS 143470-11-5; C₆H₁₂N₂O) typically involves alkylation of urea derivatives with ethyltrimethylamine or condensation reactions. Key factors include solvent polarity (e.g., acetonitrile or DMF), temperature (80–120°C), and catalyst selection (e.g., Lewis acids). Purity can be assessed via HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Impurities often arise from incomplete alkylation or byproduct formation, requiring optimization of stoichiometry and reaction time .

Q. How can researchers distinguish Urea, ethyltrimethyl-(9CI) from structurally similar urea derivatives using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (ethyl group), δ 2.8–3.1 ppm (N-methyl groups), and δ 5.5–6.0 ppm (urea NH protons, if present).

- ¹³C NMR : Peaks at δ 25–30 ppm (ethyl carbons) and δ 35–40 ppm (N-methyl carbons).

- IR Spectroscopy : Confirm urea C=O stretch at ~1650–1700 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 128.17 .

Q. What computational methods are suitable for predicting the physicochemical properties of Urea, ethyltrimethyl-(9CI)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior. Compare results with experimental data from shake-flask solubility tests or potentiometric titrations to validate accuracy .

Advanced Research Questions

Q. How does Urea, ethyltrimethyl-(9CI) interact with biomolecular targets such as G-quadruplex DNA, and what experimental approaches elucidate its binding kinetics?

- Methodological Answer : Fluorescence titration and surface plasmon resonance (SPR) quantify binding affinity (Kd). For G-quadruplex DNA (e.g., c-MYC Pu22), use Förster resonance energy transfer (FRET) melting assays to measure stabilization (ΔTm). Molecular docking (AutoDock Vina) identifies stacking interactions with guanine quartets. Competitive binding assays with analogs (e.g., triazole derivatives) assess selectivity .

Q. How should researchers address contradictions in reported bioactivity data for Urea, ethyltrimethyl-(9CI) across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentration) or impurity profiles. Replicate experiments under standardized protocols (e.g., OECD Guidelines). Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanisms. Meta-analysis of published data, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous), is essential .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for Urea, ethyltrimethyl-(9CI) analogs?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., ethyl → propyl, methyl → trifluoromethyl) and evaluate effects on bioactivity.

- Data Collection : Use high-throughput screening (HTS) for IC₅₀ determination against target enzymes (e.g., kinases).

- Statistical Analysis : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (Hammett σ, logP) with activity. Include negative controls (e.g., unmodified urea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.